4-(trifluoromethyl)thiophen-3-amine hydrochloride 4-(trifluoromethyl)thiophen-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2728072-83-9
VCID: VC11569621
InChI: InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h1-2H,9H2;1H
SMILES:
Molecular Formula: C5H5ClF3NS
Molecular Weight: 203.61 g/mol

4-(trifluoromethyl)thiophen-3-amine hydrochloride

CAS No.: 2728072-83-9

Cat. No.: VC11569621

Molecular Formula: C5H5ClF3NS

Molecular Weight: 203.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)thiophen-3-amine hydrochloride - 2728072-83-9

Specification

CAS No. 2728072-83-9
Molecular Formula C5H5ClF3NS
Molecular Weight 203.61 g/mol
IUPAC Name 4-(trifluoromethyl)thiophen-3-amine;hydrochloride
Standard InChI InChI=1S/C5H4F3NS.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h1-2H,9H2;1H
Standard InChI Key RPCRGWWHGCQYDF-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CS1)N)C(F)(F)F.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(trifluoromethyl)thiophen-3-amine hydrochloride is C₅H₅ClF₃NS, with a molecular weight of 203.61 g/mol. Its IUPAC name is 4-(trifluoromethyl)thiophen-3-amine; hydrochloride, and its canonical SMILES representation is C1=C(C(=CS1)N)C(F)(F)F.Cl. The trifluoromethyl group induces strong electron-withdrawing effects, while the amine group facilitates hydrogen bonding, making the compound reactive in diverse chemical environments.

PropertyValue
Molecular FormulaC₅H₅ClF₃NS
Molecular Weight203.61 g/mol
CAS Number2728072-83-9
Purity≥95%
SMILESC1=C(C(=CS1)N)C(F)(F)F.Cl

Synthesis Methods

The synthesis of 4-(trifluoromethyl)thiophen-3-amine hydrochloride typically involves nucleophilic substitution and trifluoromethylation reactions. A common route begins with a thiophene derivative undergoing trifluoromethylation at position 4, followed by amination at position 3. Recent advancements in solvent-free methodologies, such as diaza-carbonyl-ene reactions using formaldehyde tert-butyl hydrazone, have improved yields (>99%) and reduced purification needs . For instance, trifluoromethyl ketones react under mild conditions (room temperature, 5–300 minutes) to form intermediates, which are subsequently treated with HCl to yield the hydrochloride salt .

Physicochemical Properties and Stability

The hydrochloride form enhances the compound’s stability, particularly under oxidative and hydrolytic conditions. Key stability considerations include:

  • Light Sensitivity: Decomposes under prolonged UV exposure.

  • Thermal Stability: Stable up to 150°C, with degradation observed at higher temperatures.

  • Moisture Sensitivity: Hygroscopic; requires storage in anhydrous environments.

Applications in Medicinal Chemistry

While direct pharmacological data for this compound remain limited, its structural analogs exhibit notable bioactivity. For example, thiophene-based derivatives demonstrate anti-inflammatory and antimicrobial properties by modulating cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways . Docking studies using Molecular Operating Environment (MOE) software reveal that thiophene amines interact with enzyme active sites through hydrogen bonding and π-π stacking, suggesting potential for drug discovery .

Comparative Analysis with Related Compounds

The trifluoromethyl group differentiates this compound from non-fluorinated thiophene amines. For comparison:

CompoundSubstituentsKey Properties
5-(Trifluoromethyl)thiophen-2-amineCF₃ at position 5Higher lipophilicity
2-AminothiopheneNH₂ at position 2Lower metabolic stability
4-Chlorothiophen-3-amineCl at position 4Reduced electron-withdrawing effects

Research Advancements and Future Directions

Recent studies highlight the utility of trifluoromethylated thiophenes in materials science, where their electron-deficient rings enhance charge transport in organic semiconductors . In medicinal chemistry, derivatives of this compound are being explored as kinase inhibitors and antibacterial agents, leveraging the trifluoromethyl group’s ability to improve target binding . Future research should focus on:

  • In Vivo Efficacy Studies: To validate preclinical findings.

  • Synthetic Scalability: Optimizing solvent-free protocols for industrial production .

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